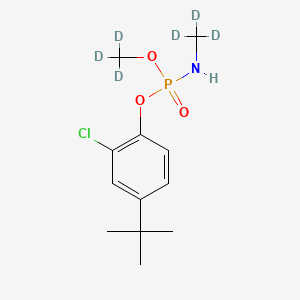
Crufomate-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crufomate-d6 is a deuterated form of crufomate, an organophosphate insecticide. It is used as a labeled internal standard in the analysis of crufomate residues in food and environmental samples. The compound is characterized by the replacement of some hydrogen atoms with deuterium, which enhances its stability and allows for precise analytical measurements .
Vorbereitungsmethoden
Crufomate-d6 is synthesized by isotopic labeling, where deuterium atoms replace hydrogen atoms in the crufomate molecule . The synthetic route involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions typically include controlled temperature and pressure to ensure the incorporation of deuterium atoms into the molecular structure .
Analyse Chemischer Reaktionen
Crufomate-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Crufomate-d6 has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the precise quantification of crufomate residues.
Biology: Employed in metabolic studies to trace the pathways and interactions of crufomate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of crufomate in the body.
Industry: Applied in the agricultural industry to monitor and control the levels of crufomate in crops and environmental samples.
Wirkmechanismus
Crufomate-d6, as an organophosphate insecticide, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the insect . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Vergleich Mit ähnlichen Verbindungen
Crufomate-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Crufomate: The non-deuterated form of crufomate, used as an insecticide.
Other Organophosphate Insecticides: Compounds like malathion and parathion, which also inhibit acetylcholinesterase but differ in their chemical structure and specific applications. This compound stands out due to its isotopic labeling, making it particularly useful in analytical and research applications where precise measurements are required.
Eigenschaften
Molekularformel |
C12H19ClNO3P |
|---|---|
Molekulargewicht |
297.75 g/mol |
IUPAC-Name |
N-[(4-tert-butyl-2-chlorophenoxy)-(trideuteriomethoxy)phosphoryl]-1,1,1-trideuteriomethanamine |
InChI |
InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)/i4D3,5D3 |
InChI-Schlüssel |
BOFHKBLZOYVHSI-RKAHMFOGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NP(=O)(OC1=C(C=C(C=C1)C(C)(C)C)Cl)OC([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


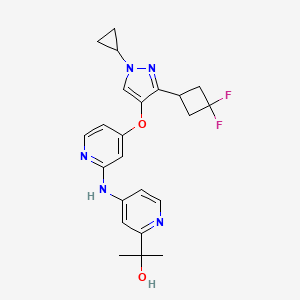
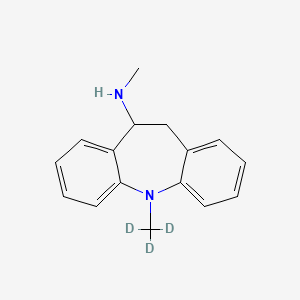
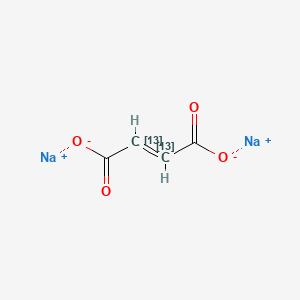

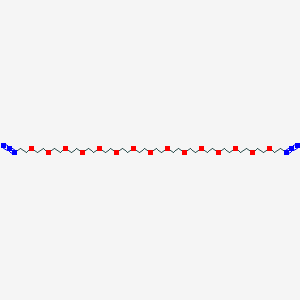
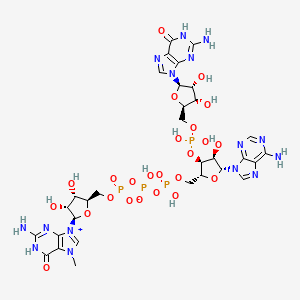
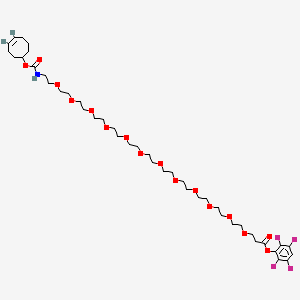
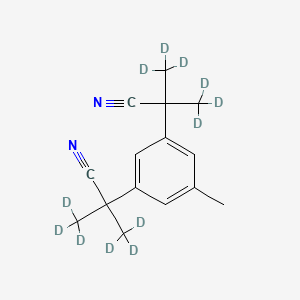
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
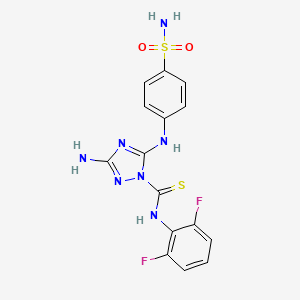
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
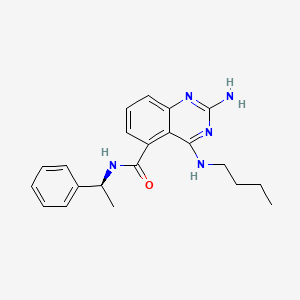
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
